Apocarotenal

Vue d'ensemble

Description

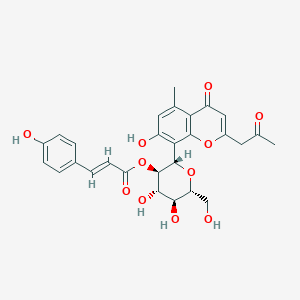

L’apocarotenal, également connu sous le nom de trans-bêta-apo-8’-carotenal, est un caroténoïde présent dans divers fruits et légumes, notamment les épinards et les agrumes. Il s’agit d’un composé organique dérivé des caroténoïdes par clivage oxydatif catalysé par les oxygénases caroténoïdes. L’this compound est connu pour sa couleur orange à rouge orangé et est utilisé comme additif alimentaire, ingrédient pharmaceutique et produit cosmétique. Il sert également de précurseur à la vitamine A, bien qu’il possède une activité pro-vitamine A 50 % inférieure à celle du bêta-carotène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’apocarotenal peut être synthétisé par clivage oxydatif des caroténoïdes. Le processus implique l’utilisation de dioxygénases de clivage des caroténoïdes, qui catalysent le clivage des doubles liaisons carbone-carbone dans les squelettes caroténoïdes, générant des groupes aldéhyde ou cétone aux extrémités de clivage . Les conditions de réaction impliquent généralement la présence d’oxygène et d’enzymes spécifiques qui facilitent le processus de clivage.

Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit par clivage oxydatif contrôlé des caroténoïdes extraits de sources naturelles telles que les épinards et les agrumes. Le processus implique l’utilisation de méthodes biotechnologiques de pointe pour garantir un rendement et une pureté élevés du composé. Les caroténoïdes extraits sont soumis à des réactions enzymatiques dans des conditions optimisées pour produire de l’this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’apocarotenal subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes carbonyles réactifs dans le composé.

Réactifs et conditions communs :

Oxydation : L’this compound peut être oxydé pour former des acides apocarotènoïques.

Réduction : Le composé peut être réduit pour former des apocarotènols.

Substitution : L’this compound peut subir des réactions de substitution où le groupe aldéhyde est remplacé par d’autres groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les acides apocarotènoïques, les apocarotènols et divers dérivés substitués de l’this compound .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie : Il est utilisé comme précurseur dans la synthèse d’autres caroténoïdes et de composés apparentés.

Biologie : L’this compound joue un rôle dans l’étude du métabolisme des caroténoïdes et de son impact sur les systèmes biologiques.

Médecine : En raison de son activité pro-vitamine A, l’this compound est étudié pour ses bienfaits potentiels pour la santé, notamment son rôle dans la vision, la fonction immunitaire et la santé de la peau.

Industrie : L’this compound est largement utilisé comme colorant naturel dans les industries alimentaire et cosmétique.

Applications De Recherche Scientifique

Apocarotenal has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of other carotenoids and related compounds.

Biology: this compound plays a role in the study of carotenoid metabolism and its impact on biological systems.

Medicine: Due to its pro-vitamin A activity, this compound is studied for its potential health benefits, including its role in vision, immune function, and skin health.

Industry: this compound is widely used as a natural colorant in the food and cosmetic industries.

Mécanisme D'action

L’apocarotenal exerce ses effets par sa conversion en vitamine A et ses dérivés. Le composé est métabolisé dans l’organisme pour former le rétinol, le rétinal et l’acide rétinoïque, qui sont essentiels à diverses fonctions physiologiques. L’acide rétinoïque, en particulier, agit comme une molécule de signalisation qui régule l’expression des gènes et influence la différenciation cellulaire, la croissance et l’apoptose . Les cibles moléculaires de l’this compound comprennent les récepteurs rétinoïdes, qui médient ses effets sur la vision, la réponse immunitaire et la santé de la peau .

Comparaison Avec Des Composés Similaires

L’apocarotenal est similaire à d’autres caroténoïdes tels que le bêta-carotène, la lutéine et la zéaxanthine. il est unique dans sa structure et sa fonction :

Bêta-carotène : L’this compound et le bêta-carotène sont tous deux des précurseurs de la vitamine A, mais l’this compound a une activité pro-vitamine A 50 % inférieure.

Lutéine et zéaxanthine : Ces caroténoïdes sont principalement connus pour leur rôle dans la santé des yeux et se trouvent en fortes concentrations dans la rétine.

Rétinal et acide rétinoïque : Ce sont des dérivés directs de l’this compound et jouent un rôle crucial dans la vision et la signalisation cellulaire.

Propriétés

IUPAC Name |

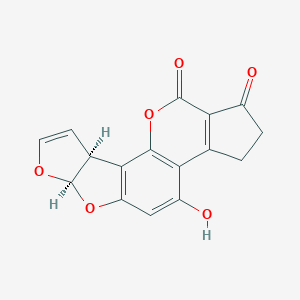

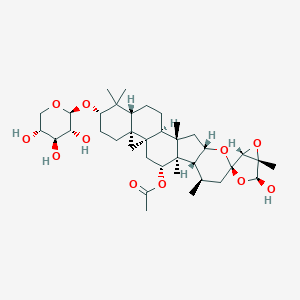

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMMVLFMMAQXHZ-DOKBYWHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883251 | |

| Record name | Apocarotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-26-2, 12676-20-9 | |

| Record name | β-Apo-8′-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apocarotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Apocarotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apocarotenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8'-apo-β-caroten-8'-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCAROTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22N3E2U32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are apocarotenals formed?

A1: Apocarotenals are generated through the enzymatic or non-enzymatic oxidative cleavage of carotenoids. Two key enzymes involved in this process are β-carotene 15,15′-oxygenase (BCO1) and β-carotene 9′,10′-oxygenase (BCO2). BCO1 cleaves carotenoids at the central 15-15′ double bond, producing retinaldehyde (vitamin A) from provitamin A carotenoids. In contrast, BCO2 cleaves at the 9′,10′ bond, yielding β-apo-10′-carotenal and β-ionone. [] Other apocarotenals are generated through oxidation at different double bonds. []

Q2: Where are apocarotenoids found?

A2: Apocarotenoids are naturally present in plant-derived foods, albeit at lower levels than their parent carotenoids. They have been identified in orange-fleshed melons, for instance. [, ] They are also found in animal tissues, including mouse serum and liver. []

Q3: Are apocarotenoids absorbed intact in the human intestine?

A3: Human studies indicate minimal intestinal absorption of intact β-apocarotenoids. []

Q4: What is the biological significance of apocarotenals?

A4: Apocarotenals are structurally analogous to retinoids and may modulate retinoid metabolism and signaling pathways. [] Some apocarotenals, particularly those structurally similar to retinoids like β-apo-14′-carotenoids (C-22) and β-apo-13-carotenone (C-18), exhibit high affinity for retinoid receptors. []

Q5: How do apocarotenoids interact with retinoid receptors?

A5: Some apocarotenoids function as antagonists of retinoic acid receptors (RARs). For example, β-apo-13-carotenone antagonizes 9-cis-retinoic acid activation of RXRα by directly competing for binding to the receptor. [, ] Competitive radioligand binding assays and molecular modeling studies support this direct competition mechanism. []

Q6: Can apocarotenoids activate retinoid receptors?

A6: Most tested apocarotenoids, including various chain lengths of β-apocarotenoic acids and β-apocarotenals, did not show significant transactivation activity for RARα and RARβ compared to all-trans-retinoic acid. []

Q7: Do apocarotenoids have biological activities beyond retinoid receptor modulation?

A7: Yes, while apocarotenoids may influence retinoid signaling, emerging research suggests additional biological roles. Some apocarotenals exhibit antioxidant properties, potentially scavenging free radicals. [] Further studies are needed to fully elucidate the breadth of their biological activities.

Q8: What is the role of apocarotenoids in plant stress responses?

A8: Studies on Synechocystis sp. PCC6803 revealed that the enzyme SynAlh1, encoded by the ORF slr0091, is an aldehyde dehydrogenase involved in the detoxification of both apocarotenals and alkanals. [] The SynAlh1 transcript is induced under high light and cold stress, suggesting a role in plant stress response. [] This enzyme converts these aldehydes into their corresponding acids, potentially mitigating their cytotoxic effects. []

Q9: What are the key enzymes involved in apocarotenoid metabolism?

A10: Aside from BCO1 and BCO2, other enzymes contribute to apocarotenoid metabolism. Aldehyde dehydrogenases (ALDHs) can oxidize apocarotenals to apocarotenoid acids. For example, in Fusarium fujikuroi, the CarD enzyme catalyzes the final step of neurosporaxanthin biosynthesis by oxidizing β-apo-4′-carotenal to β-apo-4′‐carotenoic acid. []

Q10: Does the location of carotenoid cleavage affect apocarotenoid production?

A11: Yes, the site of carotenoid cleavage dictates the specific apocarotenoids generated. For instance, central cleavage by BCMO1 primarily produces retinoids, whereas eccentric cleavage by BCDO2 results in the formation of β-apocarotenals and β-ionone. []

Q11: What is the general structure of apocarotenals?

A11: Apocarotenals are characterized by a conjugated double bond system, similar to carotenoids, but with a shorter chain length due to oxidative cleavage. They possess an aldehyde group at one end of the molecule.

Q12: How does the conjugation length of apocarotenals impact their properties?

A13: The length of the conjugated double bond system influences the absorption spectrum of apocarotenals. Longer conjugated systems absorb light at longer wavelengths, shifting the absorption maxima towards the red end of the spectrum. [, ]

Q13: How does the ring conformation of apocarotenals affect their UV-Vis spectra?

A14: Studies on β-8′-apocarotenal (APC) revealed that different ring conformations influence the spectral characteristics. [] The 6-s-cis conformation (α-APC) exhibits a vibronic structure, while the 6-s-trans conformation (β-APC) shows a diffuse spectrum with a distinct shoulder. []

Q14: What spectroscopic techniques are used to characterize apocarotenoids?

A15: Several techniques are employed for their characterization. UV-Vis spectroscopy provides insights into their absorption properties and conjugation length. [, ] Mass spectrometry, particularly high-resolution accurate mass spectrometry, is crucial for identifying and characterizing apocarotenoids based on their mass-to-charge ratio and fragmentation patterns. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)